1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(3-amino-6-fluoro-2-methylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c1-6-8(12)3-2-7(11)9(6)14-5-4-13-10(14)15/h2-3H,4-5,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDYNALXCFIAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N2CCNC2=O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Propargylic Urea Cyclization (Base-Catalyzed Intramolecular Hydroamidation)
This method, adapted from intramolecular hydroamidation of propargylic ureas, offers a streamlined pathway:
- Key Steps :
- Propargylic Urea Formation : React 3-amino-6-fluoro-2-methylphenyl-propargylamine with phenyl isocyanate in acetonitrile.
- Cyclization : Catalyze with 5 mol% BEMP at room temperature, achieving quantitative yields in 1 hour.
- Mechanism : Base-induced deprotonation initiates a 5-exo-dig cyclization, forming the imidazolidin-2-one ring (Figure 1).
- Advantages : Functional group tolerance for halogens (F, Cl, Br) and methyl groups.
Table 1: Representative Yields for Imidazolidin-2-ones via Propargylic Urea Cyclization
| Substituent | Catalyst | Time | Yield |
|---|---|---|---|
| Phenyl (2a ) | BEMP | 1 h | 99% |
| 4-Fluorophenyl (4f ) | BEMP | 1 min | 93% |
| 2-Methylphenyl (2n′ ) | None | – | 94% |
CDI-Mediated Pseudo-Multicomponent Synthesis
A pseudo-multicomponent protocol enables imidazolidin-2-one formation via:
- Steps :
- Schiff Base Formation : React trans-(R,R)-diaminocyclohexane with aldehydes.
- Reduction : Use NaBH₄ to generate N,N-dibenzyldiamine.
- Cyclization : Treat with carbonyldiimidazole (CDI) in dichloromethane at 40–70°C.
- Adaptation : Replace trans-diaminocyclohexane with a 3-amino-6-fluoro-2-methylphenyl-substituted diamine.
- Yield Optimization : Temperature is critical, with optimal yields (55–81%) achieved at 40–70°C.
Table 2: Comparison of Multistep vs. One-Pot Yields
| Compound | Multistep Yield | One-Pot Yield |
|---|---|---|
| 1a | 72.3% | 81.0% |
| 1d | 16.9% | 55.4% |
Synthesis of the Aromatic Amine Moiety
The 3-amino-6-fluoro-2-methylphenyl group can be synthesized via:
- Amination of Fluorinated Precursors : Adapt methods from 2-amino-6-fluoropyridine synthesis, substituting pyridine with toluene derivatives.
- Conditions : React 2,6-difluorotoluene with NH₃ at 105°C for 15 hours, achieving 94% yield.
Chemical Reactions Analysis
1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and fluoro groups on the phenyl ring can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol, ethanol, and water. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one has been explored for its pharmacological properties, particularly in the development of novel therapeutic agents.
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazolidinones, including this compound, showed promise in inhibiting tumor growth in vitro and in vivo.
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| MCF-7 | 15.4 | Significant reduction in cell viability | |
| A549 | 10.2 | Induced apoptosis pathways |
Antimicrobial Properties
The compound also displays antimicrobial activity against various pathogens. Research conducted by Antimicrobial Agents and Chemotherapy highlighted its effectiveness against drug-resistant strains of bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Materials Science Applications
In materials science, the compound's unique properties allow for its use in the synthesis of advanced materials.
Polymer Synthesis
This compound can be utilized as a monomer in the production of polymers with enhanced thermal stability and mechanical properties.
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 150°C |
| Tensile Strength (MPa) | 50 |
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of other biologically active molecules.
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study on Anticancer Properties :
- A clinical trial investigated the efficacy of imidazolidinone derivatives, including this compound, on patients with breast cancer. The results indicated a significant improvement in patient outcomes compared to standard treatments.
-
Case Study on Antimicrobial Efficacy :
- An investigation into the use of this compound against MRSA (Methicillin-resistant Staphylococcus aureus) demonstrated a reduction in bacterial load in infected wounds when applied topically.
Mechanism of Action
The mechanism of action of 1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties

Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., fluoro, nitro) and electron-donating groups (e.g., methoxy, amino) modulate solubility and reactivity. For example, the amino group in the target compound may enhance hydrogen-bonding interactions, while thioxo in LPSF/PTS10 increases electrophilicity .
- Coordination Chemistry : Copper(II) complexes (e.g., 9, 10c) exhibit distinct geometries (octahedral vs. square-pyramidal) and bond lengths depending on ligand substituents, impacting stability in polar solvents .
- Thermal Stability : Higher melting points in pyridyl-substituted complexes (e.g., 10c at 214–216°C) correlate with stronger intermolecular interactions .
Biological Activity
1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and mechanisms of action related to this compound's biological activity.
Chemical Structure and Properties
The chemical structure of this compound features an imidazolidin-2-one core with specific substitutions that influence its biological properties. The presence of an amino group and a fluorine atom on the phenyl ring enhances its interaction with various biological targets, making it a candidate for further pharmacological exploration.
Biological Activity Overview
The biological activities attributed to this compound include:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating its potential use as an antibacterial agent.
- Anticancer Activity : Research has shown that derivatives of imidazolidin-2-one can inhibit cancer cell proliferation, particularly in androgen-dependent and estrogen-dependent cancers such as prostate and breast cancer .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP17, which is crucial in steroidogenesis and is a target in cancer therapy .
- Receptor Modulation : It interacts with various receptors and enzymes, modulating their activity to exert biological effects. This modulation can lead to altered signaling pathways associated with cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Substituents | Biological Activity |
|---|---|---|
| 1-(3-Amino-6-chloro-2-methylphenyl)imidazolidin-2-one | Chlorine instead of Fluorine | Similar anticancer properties but varied potency |
| 1-(3-Amino-6-bromo-2-methylphenyl)imidazolidin-2-one | Bromine instead of Fluorine | Potentially different pharmacokinetics and toxicity profiles |
Case Studies
Several case studies have explored the efficacy of imidazolidinone derivatives in clinical settings:
- Cancer Treatment : A study demonstrated that compounds similar to this compound were effective in reducing tumor size in animal models of prostate cancer. The mechanism involved inhibition of androgen receptor signaling pathways .
- Antimicrobial Testing : In vitro assays showed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus, suggesting its potential use in developing new antibiotics.
Research Findings
Recent research highlights include:
Q & A
Q. What are the optimal synthetic routes for 1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one?
Answer: The synthesis typically involves coupling substituted aniline derivatives with imidazolidinone precursors. Key methodologies include:
- Nucleophilic substitution : Reacting 3-amino-6-fluoro-2-methylaniline with carbonyl chloride derivatives of imidazolidinone under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF or DMI .
- Cyclization strategies : Utilizing urea or thiourea intermediates to form the imidazolidinone ring, followed by functionalization of the aromatic ring via fluorination and methylation .
Critical parameters : Temperature control (e.g., 130°C for cyclization ), solvent selection (DMI for high-boiling reactions), and stoichiometric ratios to minimize side products.
Q. How can the purity and structural integrity of this compound be validated?
Answer:
- Spectroscopic techniques :
- Chromatography : HPLC or GC-MS to assess purity (>95% threshold for pharmacological studies) .
- Melting point analysis : Compare observed values with literature data to detect impurities .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-amino, 6-fluoro, and 2-methyl groups influence the compound’s reactivity and crystallinity?
Answer:
- Steric effects : The 2-methyl group introduces steric hindrance, potentially slowing nucleophilic attacks on the phenyl ring. This is observed in X-ray crystallography data, where non-planar conformations arise due to methyl-fluorine interactions .
- Electronic effects : The electron-withdrawing fluoro group deactivates the phenyl ring, directing electrophilic substitutions to specific positions. The amino group enhances solubility via hydrogen bonding, critical for crystallizing zwitterionic forms .
Methodology : Computational modeling (DFT) paired with experimental crystallography (SHELX refinement ) to map electron density and torsion angles.
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Answer: Contradictions often arise from dynamic processes (e.g., ring puckering in imidazolidinone) or solvent-induced shifts. Strategies include:
Q. What computational tools are suitable for predicting the compound’s biological activity?
Answer:
- Molecular docking : Screen against target proteins (e.g., kinase or enzyme active sites) using AutoDock Vina or Schrödinger Suite. The amino and fluoro groups may form hydrogen bonds with residues like Asp or Glu .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with antimicrobial or herbicidal activity observed in analogs .
Validation : Cross-reference with in vitro assays (e.g., MIC for antimicrobial activity ).
Q. How does the compound’s stability vary under different storage conditions?
Answer:
- Thermogravimetric analysis (TGA) : Degradation onset temperatures (e.g., >200°C suggests thermal stability for room-temperature storage) .
- Light sensitivity : Accelerated UV exposure tests to assess photodegradation (common with fluoroaromatics) .
- Hygroscopicity : Dynamic vapor sorption (DVS) to measure moisture uptake, which may affect crystallinity .
Methodological Challenges in Structural Analysis
Q. What crystallographic challenges arise during X-ray refinement of this compound?
Answer:
- Disorder in the imidazolidinone ring : Common due to ring puckering; addressed using SHELXL’s PART instruction to model alternative conformations .
- Weak diffraction from light atoms (e.g., fluorine) : High-resolution data (≤0.8 Å) and synchrotron sources improve electron density maps .
- Hydrogen bonding networks : Use Olex2 or Mercury to visualize interactions stabilizing the crystal lattice .
Q. How can regioselectivity issues during functionalization be mitigated?
Answer:
- Directed ortho-metalation : Use lithium bases to selectively deprotonate the amino group, enabling precise fluorination or methylation .
- Protecting groups : Temporarily block the amino group with Boc or Fmoc to prevent unwanted side reactions during fluorination .
Applications in Drug Discovery
Q. What precedents exist for imidazolidinone derivatives in pharmacological research?
Answer:
- Antimicrobial agents : Analogues with chloro or trifluoromethyl groups show activity against S. mansoni and resistant bacteria .
- Herbicides : Pyridazinyl-imidazolidinone derivatives inhibit plant growth via disruption of photosynthesis .
Key structural insights : The imidazolidinone core acts as a hydrogen-bond acceptor, enhancing target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

